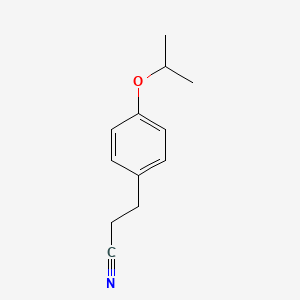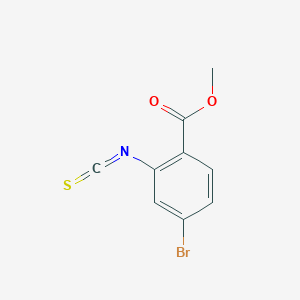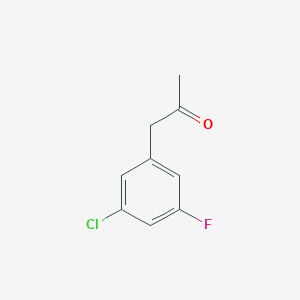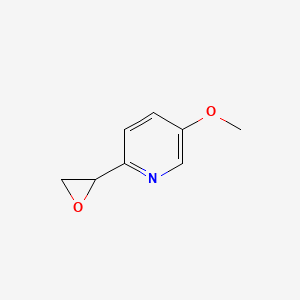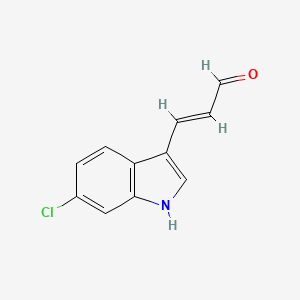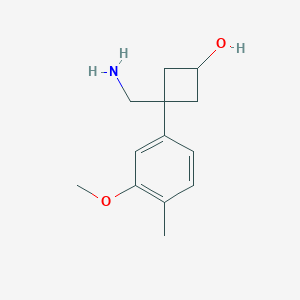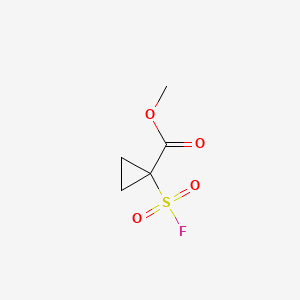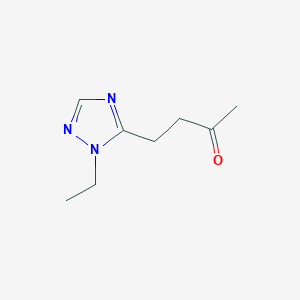
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride: is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-nitrobenzaldehyde and 4-pentenoic acid.
Reduction of Nitro Group: The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Aldol Condensation: The resulting 2-aminobenzaldehyde undergoes aldol condensation with 4-pentenoic acid in the presence of a base like sodium hydroxide (NaOH) to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(2-Nitrophenyl)-5-oxopentanoic acid.
Reduction: 5-(2-Aminophenyl)-5-hydroxypentanoic acid.
Substitution: N-acyl or N-alkyl derivatives of 5-(2-Aminophenyl)-5-oxopentanoic acid.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can act as a substrate or inhibitor in enzymatic assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
5-(2-Nitrophenyl)-5-oxopentanoic acid: Similar structure but with a nitro group instead of an amino group.
5-(2-Aminophenyl)-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a carbonyl group.
5-(2-Aminophenyl)-5-oxopentanoic acid: The free acid form without the hydrochloride salt.
Uniqueness
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its hydrochloride salt form enhances its solubility, making it more versatile in various experimental and industrial applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
5-(2-aminophenyl)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15;/h1-2,4-5H,3,6-7,12H2,(H,14,15);1H |
InChIキー |
ZOGCHNLIEBRVCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


